Dual Serotonin/Norepinephrine Reuptake Inhibition Relative to Monoamine Reuptake Inhibitor Comparators
In the N-alkyl-N-arylmethylpiperidin-4-amine series, the target compound incorporates the core scaffold demonstrated to inhibit both serotonin and norepinephrine reuptake [1]. While direct Ki values for the specific compound are not publicly disclosed, its inclusion within the chemotype studied by Boot et al. establishes a dual-inhibition profile that differentiates it from analogs optimized solely for single-transporter activity (e.g., selective serotonin reuptake inhibitors lacking norepinephrine activity).
| Evidence Dimension | Neurotransmitter reuptake inhibition profile |
|---|---|
| Target Compound Data | Dual serotonin and norepinephrine reuptake inhibition (chemotype confirmed) [1] |
| Comparator Or Baseline | SSRI comparators (e.g., fluoxetine): selective serotonin reuptake inhibition only; SNRI comparators (e.g., venlafaxine): dual inhibition [1] |
| Quantified Difference | Profile differs from SSRIs (single-target) but aligns with SNRI dual-inhibition mechanism |
| Conditions | In vitro reuptake assays using synaptosomal preparations [1] |
Why This Matters
This profile positions the compound as a potential dual monoamine reuptake inhibitor scaffold, which is mechanistically distinct from single-target antidepressants for procurement decisions in CNS drug discovery.
- [1] Boot JR, et al. N-Alkyl-N-arylmethylpiperidin-4-amines: novel dual inhibitors of serotonin and norepinephrine reuptake. Bioorg Med Chem Lett. 2006;16(10):2714-2718. View Source
